molecular formula C13H12N6O3S2 B3000747 N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 919019-03-7

N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B3000747
CAS RN: 919019-03-7
M. Wt: 364.4
InChI Key: HTNFTSLQBDEFAT-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For instance, a related compound with a thiazol-2-yl acetamide moiety was synthesized and characterized, indicating the relevance of such structures in chemical research . Another study synthesized benzothiazole derivatives, which share a common heterocyclic motif with the compound , and evaluated their antitumor activities . These studies suggest that the compound of interest may also possess significant biological properties worth investigating.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation and subsequent reactions with heterocyclic derivatives . The synthesis of the thiazol-2-yl acetamide derivative was achieved using techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction, which are standard methods for characterizing newly synthesized compounds . These methods could potentially be applied to synthesize and confirm the structure of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using X-ray diffraction, revealing crystallization in specific space groups and providing detailed unit cell dimensions . Theoretical computations, including density functional theory (DFT), are used to predict electronic properties and molecular geometry, which are crucial for understanding the behavior and reactivity of the compound .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from studies on their chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and electrophilicity . These properties help predict how the compound might interact with other molecules, such as DNA bases, indicating potential sites for charge transfer and reactivity . The antitumor activity evaluation of benzothiazole derivatives also involves chemical reactions with cellular components, leading to potential anticancer effects .

Physical and Chemical Properties Analysis

Physical and chemical properties, including thermodynamic properties at different temperatures, can be calculated for compounds like N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide . These properties are essential for understanding the stability and suitability of the compound for further development as a pharmacological agent. The antitumor activity of related compounds also provides insights into the chemical properties that contribute to their biological efficacy .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity

    Research has shown that certain derivatives of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibit significant antimicrobial activity. For instance, a series of thiazolidin-4-one derivatives, structurally related to this compound, demonstrated potential as antimicrobial agents against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

  • Evaluation Against Plant Pathogens

    Additionally, phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, related to the compound , showed promising results against plant fungi like Gibberella zeae, Phytophthora infestans, and Paralepetopsis sasakii, as well as bacterial pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri (Liao et al., 2017).

Anticancer Potential

  • Antitumor Activities: Studies on 5-methyl-4-phenyl thiazole derivatives, structurally similar to the target compound, have shown promising antitumor activities. These derivatives were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity. Certain compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited high selectivity and significant apoptosis in tested cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Other Biological Activities

  • Diverse Biological Properties: The synthesis of compounds containing the 1,2,4-triazole ring system, including those with structures related to the target compound, has garnered interest due to a wide range of biological activities. These activities include antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant effects. Such versatility highlights the potential of these compounds in various therapeutic applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S2/c20-12(7-19-9-14-8-16-19)17-10-1-3-11(4-2-10)24(21,22)18-13-15-5-6-23-13/h1-6,8-9H,7H2,(H,15,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNFTSLQBDEFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC=N2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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